3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA
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Overview
Description
3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA is an organic compound with a complex structure that includes anthracene and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-amine with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its fluorescent properties.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, affecting their activity. These interactions can lead to cell death, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles
Uniqueness
3-BENZOYL-1-(9,10-DIOXOANTHRACEN-2-YL)THIOUREA is unique due to its specific structure, which combines the anthracene and benzamide moieties with a thiourea linkage.
Properties
Molecular Formula |
C22H14N2O3S |
---|---|
Molecular Weight |
386.4g/mol |
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H14N2O3S/c25-19-15-8-4-5-9-16(15)20(26)18-12-14(10-11-17(18)19)23-22(28)24-21(27)13-6-2-1-3-7-13/h1-12H,(H2,23,24,27,28) |
InChI Key |
SCTIOOPXWHZGGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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